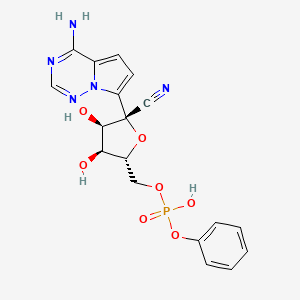
Remdesivir de(ethylbutyl 2-aminopropanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Remdesivir de(ethylbutyl 2-aminopropanoate) is an impurity of Remdesivir, a nucleoside analogue with effective antiviral activity. Remdesivir has been widely studied for its potential in treating various viral infections, including SARS-CoV, MERS-CoV, and SARS-CoV-2 (COVID-19) . The compound Remdesivir de(ethylbutyl 2-aminopropanoate) is of interest due to its structural similarity to Remdesivir and its potential implications in the study of drug metabolism and efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Remdesivir de(ethylbutyl 2-aminopropanoate) involves multiple steps, starting from the basic nucleoside analogue structure. The process typically includes the following steps:
Nucleoside Formation: The initial step involves the formation of the nucleoside analogue through a series of chemical reactions, including glycosylation and phosphorylation.
Esterification: The nucleoside analogue undergoes esterification with ethylbutyl 2-aminopropanoate under controlled conditions to form the desired compound.
Purification: The final product is purified using techniques such as chromatography to ensure the removal of impurities and by-products.
Industrial Production Methods
Industrial production of Remdesivir de(ethylbutyl 2-aminopropanoate) follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used to carry out the chemical reactions under controlled conditions.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Automation: Automated systems are employed to monitor and control the reaction parameters, ensuring efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Remdesivir de(ethylbutyl 2-aminopropanoate) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are employed under specific conditions to achieve substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
Remdesivir de(ethylbutyl 2-aminopropanoate) has several scientific research applications:
Chemistry: The compound is used in the study of nucleoside analogues and their chemical properties.
Biology: It is employed in research on viral replication and the development of antiviral drugs.
Medicine: The compound is studied for its potential therapeutic effects and its role in drug metabolism.
Industry: It is used in the development and testing of pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
The mechanism of action of Remdesivir de(ethylbutyl 2-aminopropanoate) involves its interaction with viral RNA polymerase. The compound acts as a chain terminator, inhibiting the replication of viral RNA. This mechanism is similar to that of Remdesivir, which targets the RNA-dependent RNA polymerase of RNA viruses . The molecular targets and pathways involved include the inhibition of viral RNA synthesis and the disruption of viral replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Remdesivir: The parent compound with broad-spectrum antiviral activity.
GS-441524: A metabolite of Remdesivir with similar antiviral properties.
Favipiravir: Another nucleoside analogue with antiviral activity against RNA viruses.
Uniqueness
Remdesivir de(ethylbutyl 2-aminopropanoate) is unique due to its specific structural modifications, which may influence its pharmacokinetic and pharmacodynamic properties. Its study provides insights into the metabolism and efficacy of nucleoside analogues, contributing to the development of more effective antiviral therapies.
Propriétés
Formule moléculaire |
C18H18N5O7P |
|---|---|
Poids moléculaire |
447.3 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl phenyl hydrogen phosphate |
InChI |
InChI=1S/C18H18N5O7P/c19-9-18(14-7-6-12-17(20)21-10-22-23(12)14)16(25)15(24)13(29-18)8-28-31(26,27)30-11-4-2-1-3-5-11/h1-7,10,13,15-16,24-25H,8H2,(H,26,27)(H2,20,21,22)/t13-,15-,16-,18+/m1/s1 |
Clé InChI |
MRXDDYZPVOXRJV-IIVZCXTMSA-N |
SMILES isomérique |
C1=CC=C(C=C1)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@](O2)(C#N)C3=CC=C4N3N=CN=C4N)O)O |
SMILES canonique |
C1=CC=C(C=C1)OP(=O)(O)OCC2C(C(C(O2)(C#N)C3=CC=C4N3N=CN=C4N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


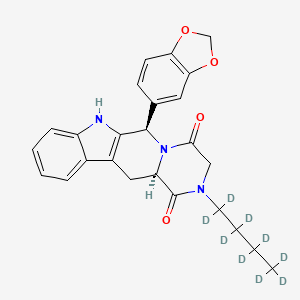
![(2S,3R,4S,5S,6R)-2-deuterio-2-[(2S,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12412450.png)

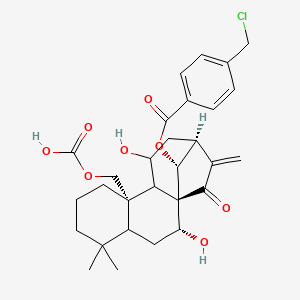
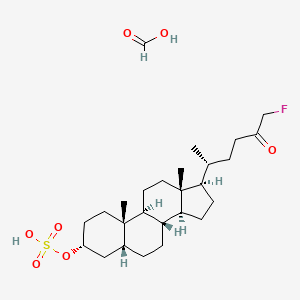

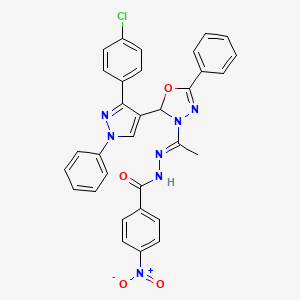
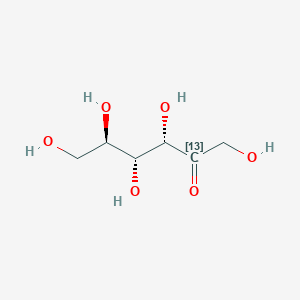
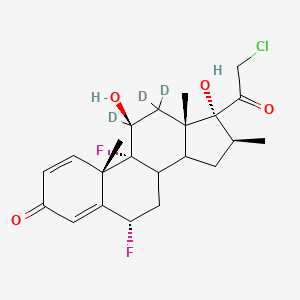

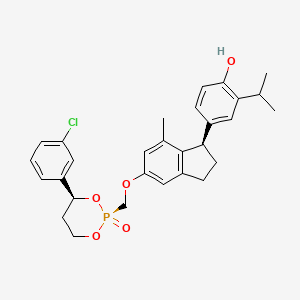
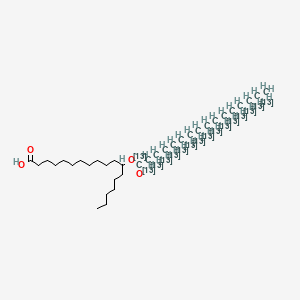
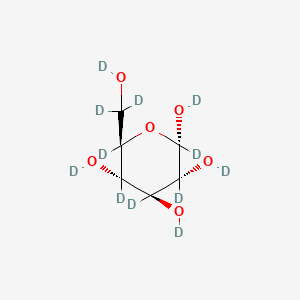
![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(11,11,12,12-tetradeuteriohexadecanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12412520.png)
